![molecular formula C16H19N3O2 B2719195 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile CAS No. 2034245-01-5](/img/structure/B2719195.png)

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

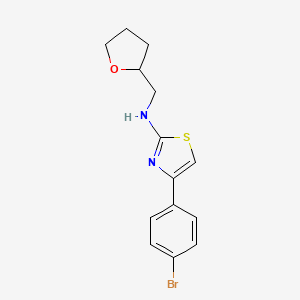

The compound seems to be a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Chemical Reactions Analysis

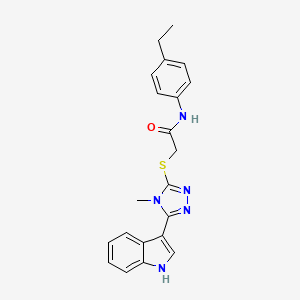

The common methods used for the synthesis of 1,3,4-oxadiazoles involves the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts and Burgess-type reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, Piperidine-4-carbonitrile has a molecular weight of 110.16, and it’s a liquid at room temperature with a density of 0.987 g/mL at 25 °C .

科学的研究の応用

Anticancer Applications

Research has demonstrated the synthesis of compounds with significant in vitro anticancer activity. For example, a series of pyrano[3,2-c]chromene derivatives were synthesized and showed excellent antitumor activity against various cancer cell lines, including mammary gland breast cancer, human colon cancer, and liver cancer. These compounds were found to induce cell cycle arrest at the G2/M phases and trigger apoptosis, suggesting a mechanism of action for their anticancer effects (El-Agrody et al., 2020).

Synthesis of Novel Compounds

Another study focused on the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes, leading to the synthesis of dihydrofuran and pyran carbonitriles with divergent regioselectivity. This research highlights the versatility of piperidine as a catalyst in facilitating complex reactions to generate novel compounds with potential for further biological evaluation (Demidov et al., 2021).

Nootropic Agents

Compounds derived from similar chemical scaffolds have been explored for their potential nootropic (cognitive enhancing) effects. The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been investigated for their nootropic activity, demonstrating the broad applicability of these chemical frameworks in searching for new therapeutic agents (Valenta et al., 1994).

Antimicrobial Activity

Further research includes the synthesis and characterization of compounds like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which exhibited favorable antimicrobial activities. This suggests that compounds within this chemical space can be potent antimicrobial agents, providing a foundation for developing new treatments for infectious diseases (Okasha et al., 2022).

Safety and Hazards

Based on the safety data sheet of a related compound, N-BOC-Piperidine-4-carbonitrile, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c17-10-12-4-7-19(8-5-12)16(20)14-3-6-18-15(9-14)21-11-13-1-2-13/h3,6,9,12-13H,1-2,4-5,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZXRWOAUWFODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)

![5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)

![N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2719131.png)

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)